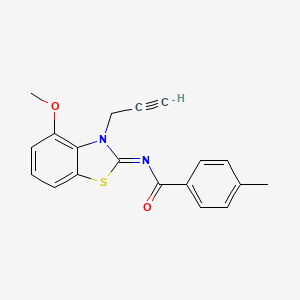![molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4](/img/structure/B2380719.png)
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid” is a chemical compound . It is also known as "(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid" .
Molecular Structure Analysis
The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further connected to an acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 341.36 . Other physical and chemical properties such as boiling point, density, and melting point are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Unnatural Amino Acids Synthesis : 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is involved in the synthesis of differentially protected azatryptophan derivatives through Negishi coupling. This process is crucial in peptide-based drug discovery (Nimje et al., 2020).
Production of Enantiomerically Pure β-Amino Acids : The compound has been used in the Arndt-Eistert protocol to convert α-amino acids to β-amino acids. This transformation is significant for synthesizing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).
Pyrrolidine Ring-Based Amino Acids Synthesis : The compound is instrumental in creating both enantiomerically pure forms of pyrrolidine-based amino acids, such as (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through an oxidative cyclization process (Galeazzi et al., 1996).
Preparation of N-Fmoc-Protected β2-homoamino Acids : It serves as a protective group in the synthesis of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Development of Novel Fluorophores
- Fluorophore Synthesis for Material Science : The compound aids in the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties, useful in material science due to their photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).
Self-Assembling Structures
- Formation of Self-Assembled Structures : Modified aliphatic amino acids containing this compound exhibit unique self-assembling properties. These structures are studied under various conditions and have potential in the design of novel architectures for specific functions (Gour et al., 2021).
Photocycloaddition Processes
- Intermolecular Photocycloaddition : Utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives via intermolecular photocycloaddition, which forms cyclic γ-aminobutyric acid analogues (Petz et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYNQYDAXKGCGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

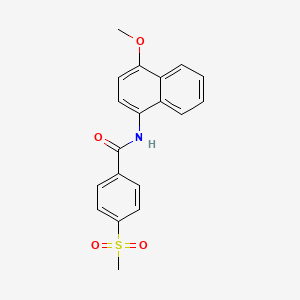

![Methyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2380644.png)
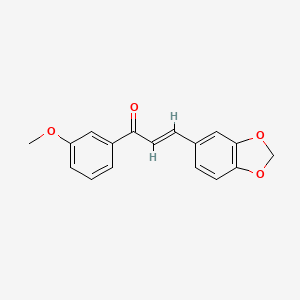
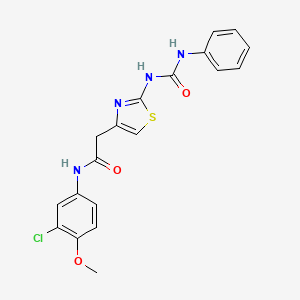
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

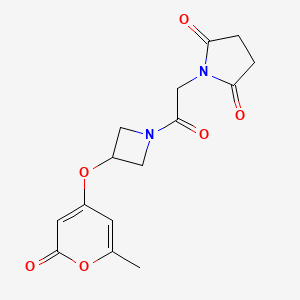
![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)
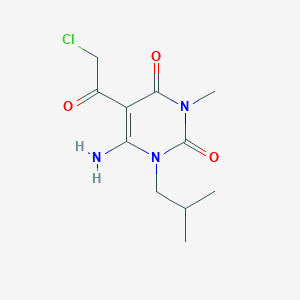
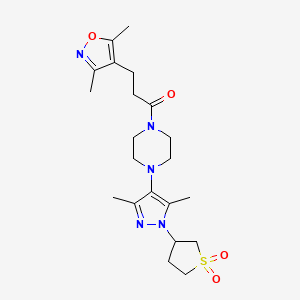

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)
